An In-depth Technical Guide to the Chemical Structure and Reactivity of 5'-Iodoacetamido-5'-deoxythymidine
An In-depth Technical Guide to the Chemical Structure and Reactivity of 5'-Iodoacetamido-5'-deoxythymidine
Introduction
5'-Iodoacetamido-5'-deoxythymidine is a synthetically modified nucleoside that serves as a powerful tool in chemical biology, proteomics, and drug discovery. By incorporating a highly reactive iodoacetamide moiety onto a thymidine scaffold, this molecule is engineered to function as a potent and specific alkylating agent. Its primary utility lies in the covalent modification of nucleophilic residues in biomolecules, most notably the thiol groups of cysteine residues in proteins. This targeted reactivity allows researchers to irreversibly inhibit enzyme activity, probe active site structures, and identify novel drug targets through chemoproteomic approaches. This guide provides a comprehensive overview of its chemical structure, underlying reactivity, synthesis, and key applications for researchers, scientists, and drug development professionals.
Chemical Structure and Physicochemical Properties
The structure of 5'-Iodoacetamido-5'-deoxythymidine is a composite of three key features: a thymidine core, a 5'-deoxy modification, and a 5'-iodoacetamide functional group. The thymidine unit provides a biocompatible scaffold, directing the molecule's interactions within biological systems. The absence of the 5'-hydroxyl group (the "5'-deoxy" feature) is crucial, as it provides the attachment point for the reactive warhead. The iodoacetamide group is the molecule's electrophilic center, primed for reaction with biological nucleophiles.

Caption: 2D Chemical Structure of 5'-Iodoacetamido-5'-deoxythymidine.
Table 1: Physicochemical Properties of 5'-Iodoacetamido-5'-deoxythymidine
| Property | Value | Source |
| CAS Number | 101314-73-2 | [1] |
| Molecular Formula | C₁₂H₁₆IN₃O₅ | [1] |
| Molecular Weight | 409.18 g/mol | [1] |
| Density | 1.802 g/cm³ | [1] |
| Appearance | White to off-white solid (typical for iodoacetamides) | |
| Reactivity | Electrophilic alkylating agent | [2] |
Core Mechanism of Action: Covalent Alkylation
The utility of 5'-Iodoacetamido-5'-deoxythymidine is rooted in the chemistry of its iodoacetamide functional group, which acts as a potent electrophile. It irreversibly modifies proteins and other biomolecules through a second-order nucleophilic substitution (SN2) reaction.
The SN2 Reaction with Cysteine
The primary and most specific target for iodoacetamide under controlled physiological conditions is the thiol group (-SH) of cysteine residues. The reaction proceeds as follows:
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Deprotonation: The reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5). Under these conditions, the cysteine thiol group, which has a pKa of approximately 8.5, is partially deprotonated to its more nucleophilic thiolate form (-S⁻).[3] This deprotonation is the causal driver for the reaction, as the thiolate anion is a significantly stronger nucleophile than the protonated thiol.
-
Nucleophilic Attack: The highly reactive thiolate anion attacks the electrophilic carbon atom of the iodoacetamide group (the carbon adjacent to the iodine).
-
Displacement: The iodide ion, being an excellent leaving group, is displaced, resulting in the formation of a stable and irreversible thioether bond between the thymidine derivative and the cysteine residue. The resulting modification is a carbamidomethyl group, which adds a mass of 57.07 Da to the modified residue.
Caption: SN2 reaction of 5'-Iodoacetamido-5'-deoxythymidine with a cysteine thiolate.
Selectivity and Off-Target Reactivity
While cysteine is the primary target, the iodoacetamide moiety can react with other nucleophilic amino acid side chains. This off-target reactivity is highly dependent on experimental conditions, particularly pH and reagent concentration.
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Histidine: The imidazole ring of histidine can be alkylated, although the reaction is significantly slower than with cysteine.[4]
-
Lysine and N-termini: The amino groups of lysine and the protein N-terminus can be modified, especially at higher pH values (>9) where they are deprotonated.
-
Methionine: The thioether side chain of methionine can also be a target.
To ensure maximal selectivity for cysteine residues, it is crucial to perform labeling reactions at a pH between 7.5 and 8.5 and to use the iodoacetamide reagent in limiting quantities. A key insight for its use as a biological probe is that iodoacetamide reacts specifically with proteins within the cellular environment and does not alkylate nucleic acids, ensuring that its cytotoxic effects are mediated through protein inhibition rather than direct DNA damage.[5][6]
Representative Synthetic Scheme
The synthesis of 5'-Iodoacetamido-5'-deoxythymidine is typically achieved through a two-step process starting from thymidine. The causality behind this experimental design is to first introduce a nucleophilic handle at the 5' position, which can then be acylated with the iodoacetyl group.
-
Synthesis of 5'-Amino-5'-deoxythymidine (Precursor): A common route involves the selective tosylation of the primary 5'-hydroxyl group of thymidine, followed by nucleophilic displacement of the tosyl group with an azide (SN2 reaction). The azide is then reduced to the primary amine. A more direct method involves the direct amination of monotosylated thymidine with concentrated ammonium hydroxide.[7]
-
Acylation with Iodoacetic Anhydride: The resulting 5'-amino-5'-deoxythymidine is then acylated. This is achieved by reacting the primary amine with an activated form of iodoacetic acid, such as iodoacetic anhydride or iodoacetyl chloride, in an aprotic solvent with a non-nucleophilic base to yield the final product.
Caption: Workflow for protein labeling and mass spectrometry identification.
Conclusion
5'-Iodoacetamido-5'-deoxythymidine stands as a meticulously designed chemical probe that leverages the nucleoside structure for biological compatibility and the iodoacetamide group for potent, targeted reactivity. Its ability to selectively and irreversibly modify cysteine residues under controlled conditions provides an invaluable method for inhibiting enzymes, mapping active sites, and exploring the proteome for functional and druggable targets. For researchers in biochemistry and drug development, a thorough understanding of its chemical properties and the causality behind its reaction mechanism is paramount to its effective application in uncovering novel biological insights and advancing therapeutic strategies.
References
-
Lawley, P. D., & Brookes, P. (1968). Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids. Biochemical Journal, 109(3), 433–447. [Link]
-
Müller, T., & Winter, D. (2017). Step away from the iodoacetamide. Matrix Science. [Link]
-
Brookes, P., & Lawley, P. D. (1968). Alkylation of Cellular Macromolecules and Repair of Alkylation Lesions in Deoxyribonucleic Acids. Portland Press. [Link]
-
Barfknecht, R. L., Huet-Rose, R. A., Kampf, A., & Mertes, M. P. (1976). 5-iodoacetamidomethyl-2'-deoxyuridine 5'-phosphate. A selective inhibitor of mammalian thymidylate synthetases. Journal of the American Chemical Society, 98(16), 5041–5043. [Link]
-
Rahmani, F., et al. (2020). Investigation the Cytotoxicity of 5-AZA on Acute Lymphoblastic Leukemia Cell Line In Vitro and Characterization the Underlying Molecular Mechanisms of Cell Death and Motility. Iranian Journal of Pediatric Hematology and Oncology, 10(2), 99-110. [Link]
-
Wikipedia. (n.d.). Thymidylate synthase inhibitor. Retrieved from [Link]
-
G-Biosciences. (n.d.). OneQuant™ Iodoacetamide. Retrieved from [Link]
-
Zajac-Kaye, M., et al. (2023). First-in-class multifunctional TYMS nonclassical antifolate inhibitor with potent in vivo activity that prolongs survival. JCI Insight, 8(8), e163014. [Link]
-
National Cancer Institute. (n.d.). Definition of thymidylate synthase inhibitor DFP-11207. NCI Drug Dictionary. Retrieved from [Link]
-
LookChem. (n.d.). Cas 101314-73-2, 5'-iodoacetamido-5'-deoxythymidine. Retrieved from [Link]
-
da Silva, A. S., et al. (2018). Degradation kinetics assay and plots obtained for first-order reaction of DAB after thermal degradation. ResearchGate. [Link]
-
Kiyooka, T., et al. (2020). Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells. International Journal of Molecular Sciences, 21(18), 6616. [Link]
-
BiGG Models. (n.d.). Reaction: 5DOAN. Retrieved from [Link]
-
University of Liverpool. (n.d.). Publications. Department of Chemistry. Retrieved from [Link]
-
Beaufay, F., & Le Baut, G. (2022). On drug discovery against infectious diseases and academic medicinal chemistry contributions. Beilstein Journal of Organic Chemistry, 18, 1248-1281. [Link]
-
Elliott, R. D., Brockman, R. W., & Montgomery, J. A. (1986). Reactive 5'-substituted thymidine derivatives as potential inhibitors of nucleotide biosynthesis. Journal of Medicinal Chemistry, 29(6), 1052–1056. [Link]
-
Di Martino, S., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 66(9), 5981–6001. [Link]
-
XanTec bioanalytics GmbH. (n.d.). Kinetics. Retrieved from [Link]
-
Vazquez-Padua, M. A., et al. (1992). Azidothymidine-induced cytotoxicity and incorporation into DNA in the human colon tumor cell line HCT-8 is enhanced by methotrexate in vitro and in vivo. Cancer Research, 52(15), 4069–4073. [Link]
-
Vazquez-Padua, M. A., Fischer, P. H., Christian, B. J., & Reznikoff, C. A. (1989). Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells. Molecular Pharmacology, 36(4), 597-603. [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds (5a-e) on A549. Retrieved from [Link]
-
Chen, Y., et al. (2025). 5-azacytosine induces cytotoxicity via 5-methylcytosine depletion on chromatin-associated RNA in leukemia. bioRxiv. [Link]
-
Abe, N., & Abe, H. (2022). From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution. Nucleic Acids Research, 50(20), 11337–11356. [Link]
-
Weerapana, E., Speers, A. E., & Cravatt, B. F. (2010). A Quantitative Mass-Spectrometry Platform to Monitor Changes in Cysteine Reactivity. Current protocols in chemical biology, 2(1), 15–30. [Link]
-
ResearchGate. (n.d.). 20 questions with answers in IODOACETAMIDE. Retrieved from [Link]
-
Glemza, A., et al. (2014). SYNTHESIS OF FUNCTIONALIZED dNTPs FOR ENZYMATIC APPLICATIONS. ResearchGate. [Link]
-
Bio-Synthesis Inc. (n.d.). 5'-Iodothymidine, 5'-I-T Oligonucleotide Modification. Retrieved from [Link]
-
Interchim. (n.d.). Iodoacetamide. Retrieved from [Link]
-
Chen, M. S., & Prusoff, W. H. (1980). 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative. Antimicrobial agents and chemotherapy, 18(3), 433–436. [Link]
-
Go, Y. M., & Jones, D. P. (2013). Mass spectrometry in studies of protein thiol chemistry and signaling: Opportunities and caveats. Free radical biology & medicine, 65, 91–104. [Link]
-
Ohkubo, A., Muto, K., Watanabe, R., & Ogata, D. (2021). Chemical Synthesis of Modified Oligonucleotides Containing 5'-Amino-5'-Deoxy-5'-Hydroxymethylthymidine Residues. Current protocols, 1(3), e70. [Link]
-
ChEMBL. (n.d.). Compound: CHEMBL3961751. Retrieved from [Link]
-
Novohradsky, V., et al. (2023). Platinum iodido drugs show potential anti-tumor activity, affecting cancer cell metabolism and inducing ROS and senescence in gastrointestinal cancer cells. Scientific Reports, 13(1), 17359. [Link]
-
Horwitz, J. P., et al. (1970). Carbocyclic analogues of 5'-amino-5'-deoxy- and 3'-amino-3'-deoxythymidines. The Journal of Organic Chemistry, 35(7), 2335-2337. [Link]
-
Song, C. X., et al. (2011). Bioorthogonal Labeling of 5-Hydroxymethylcytosine in Genomic DNA and Diazirine-Based DNA Photo-Cross-Linking Probes. Accounts of chemical research, 44(9), 689–697. [Link]
-
Song, C. X., et al. (2011). Bioorthogonal labeling of 5-hydroxymethylcytosine in genomic DNA and diazirine-based DNA photo-cross-linking probes. Accounts of Chemical Research, 44(9), 689-697. [Link]
-
Khan, I., et al. (2022). Isolation, Characterization and Anticancer Activity of Two Bioactive Compounds from Arisaema flavum (Forssk.) Schott. Molecules, 27(22), 7935. [Link]
-
The Royal Society of Chemistry. (n.d.). General Information. Retrieved from [Link]
-
Sharma, S., & Sharma, P. (2016). Photo-Affinity Labeling Strategies in Identifying the Protein Ligands of Bioactive Small Molecules: Examples of Targeted Synthesis of Drug Analog Photoprobes. Current Organic Chemistry, 20(28), 2916-2931. [Link]
-
Fujimoto, J., et al. (2010). Synthesis of Oligodeoxynucleotides Using Fully Protected Deoxynucleoside 3′-Phosphoramidite Building Blocks and Base Recognition of Oligodeoxynucleotides Incorporating N3-Cyano-Ethylthymine. Molecules, 15(11), 7651-7666. [Link]
-
Wiley Online Library. (n.d.). On Formation of Thiohydantoins from Amino Acids under Acylation Conditions. Retrieved from [Link]
-
Frontiers. (n.d.). Photoaffinity labeling approaches to elucidate lipid-protein interactions. Retrieved from [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (n.d.). Evaluation of in vitro Anti-cancer Activity of Linum usitatissimum and Mentha spicata Combination Extract against MCF7. Retrieved from [Link]
-
MDPI. (n.d.). Base-Mediated One-Pot Synthesis of Aliphatic Diazirines for Photoaffinity Labeling. Retrieved from [Link]
Sources
- 1. Cas 101314-73-2,5'-iodoacetamido-5'-deoxythymidine | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enzyme regulatory site-directed drugs: study of the interactions of 5'-amino-2', 5'-dideoxythymidine (5'-AdThd) and thymidine triphosphate with thymidine kinase and the relationship to the stimulation of thymidine uptake by 5'-AdThd in 647V cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of alkylating agents towards sensitive and resistant strains of Escherichia coli in relation to extent and mode of alkylation of cellular macromolecules and repair of alkylation lesions in deoxyribonucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Letter: 5-iodoacetamidomethyl-2'-deoxyuridine 5'-phosphate. A selective inhibitor of mammalian thymidylate synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thymidylate synthase inhibitor - Wikipedia [en.wikipedia.org]
